

The Discovery and History of Suberylglycine in Metabolic Research: A Technical Guide

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Compound of Interest		
Compound Name:	Suberylglycine	
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Abstract

Suberylglycine, a glycine conjugate of suberic acid, has emerged as a significant biomarker in the field of inborn errors of metabolism. Its discovery was intrinsically linked to the investigation of dicarboxylic acidurias, a group of metabolic disorders characterized by the excessive urinary excretion of dicarboxylic acids. This technical guide provides an in-depth overview of the discovery and history of **suberylglycine**, its biochemical origins, and its diagnostic utility, particularly in the context of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. Detailed experimental protocols for its detection and quantification, alongside a summary of reported quantitative data, are presented to support researchers and clinicians in their understanding and investigation of this key metabolite.

Discovery and Historical Perspective

The story of **suberylglycine** begins in 1976, with its first identification in the urine of a patient suffering from C6-C10 ω -dicarboxylic aciduria, a condition marked by episodes of lethargy and unconsciousness. This initial discovery, made using gas chromatography/mass spectrometry (GC/MS), laid the groundwork for understanding a new class of metabolic byproducts. The researchers proposed that long-chain monocarboxylic acids were being oxidized through both ω - and β -oxidation pathways, leading to the formation of dicarboxylic acids like adipic, suberic, and sebacic acids. Subsequently, suberic acid is conjugated with glycine by the enzyme glycine N-acyltransferase to form **suberylglycine**.







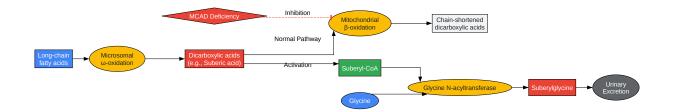
Further research solidified the link between **suberylglycine** and disorders of fatty acid oxidation. It became evident that elevated levels of **suberylglycine** and other dicarboxylic acids were a hallmark of conditions where the mitochondrial β-oxidation of fatty acids is impaired. This is particularly prominent in medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, one of the most common inborn errors of fatty acid metabolism. In MCAD deficiency, the inability to properly break down medium-chain fatty acids leads to their accumulation and subsequent conversion into alternative metabolites, including dicarboxylic acids and their glycine conjugates. The presence of **suberylglycine**, alongside other acylglycines like n-hexanoylglycine and 3-phenylpropionylglycine, is now considered a key diagnostic marker for MCAD deficiency.

Biochemical Pathway of Suberylglycine Formation

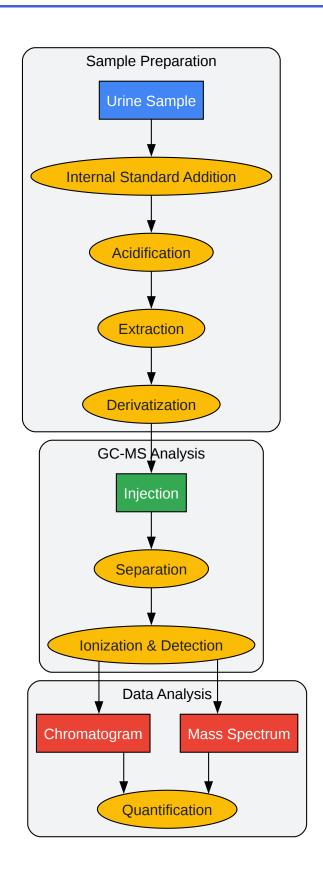
The formation of **suberylglycine** is a consequence of an overloaded or deficient fatty acid β-oxidation pathway. Under normal physiological conditions, fatty acids are efficiently metabolized within the mitochondria to produce energy. However, in fatty acid oxidation disorders, this process is disrupted, leading to the accumulation of fatty acid intermediates.

The following diagram illustrates the metabolic pathway leading to the formation of **suberylglycine**:









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